molecular formula C12H11NO3 B8352325 2-Methoxy-2-(quinolin-5-yl)acetic acid

2-Methoxy-2-(quinolin-5-yl)acetic acid

Cat. No.: B8352325
M. Wt: 217.22 g/mol
InChI Key: MBNLKBYLPMCNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-(quinolin-5-yl)acetic acid is a useful research compound. Its molecular formula is C12H11NO3 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

2-methoxy-2-quinolin-5-ylacetic acid

InChI

InChI=1S/C12H11NO3/c1-16-11(12(14)15)9-4-2-6-10-8(9)5-3-7-13-10/h2-7,11H,1H3,(H,14,15)

InChI Key

MBNLKBYLPMCNJQ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=C2C=CC=NC2=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice-cold solution of quinoline-5-carbaldehyde (3.5 g, 22.3 mmol) in anhydr MeOH (30 mL) and anhydr dioxane (30 mL) was added several drops of a solution of KOH (6.2 g, 113.4 mmol) in MeOH (30 mL). Bromoform (2.5 mL, 30 mmol) was added, then the remaining KOH/MeOH solution was added over a period of 10 min. After stirring for 30 min the reaction mixture was allowed to warm slowly to room temperature overnight then concentrated to dryness. After dissolving in a minimum amount of H2O, the residue was acidified to pH 1 with concentrated HCl. The aqueous mixture was extracted with EtOAc several times with the addition of brine to the aqueous layer during extraction. The combined organics were washed with brine, dried over Na2SO4 and concentrated in vacuo to give 2-methoxy-2-(quinolin-5-yl)acetic acid as a semisolid (2.8 g, 58% yield). The product was used without further purification.
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